L162441

Vue d'ensemble

Description

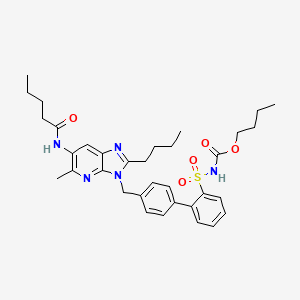

L162441 est un composé connu pour son rôle d'antagoniste du récepteur de l'angiotensine de type 1. Il a une masse molaire de 633,80 et une formule moléculaire de C34H43N5O5S . Ce composé est principalement utilisé dans la recherche scientifique et n'est pas destiné à un usage humain .

Méthodes De Préparation

La synthèse de L162441 implique des réactions organiques complexes. Bien que les voies de synthèse et les conditions de réaction spécifiques soient propriétaires et non divulguées publiquement, il est connu que le composé est un produit de synthèse personnalisé . Les méthodes de production industrielle impliquent généralement des techniques de synthèse organique avancées, et le composé est disponible en différentes quantités à des fins de recherche .

Analyse Des Réactions Chimiques

L162441 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent les agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l'étude des antagonistes du récepteur de l'angiotensine de type 1.

Biologie : Employé dans l'investigation des interactions récepteur-ligand et des voies de transduction du signal.

Médecine : Utilisé dans des études précliniques pour comprendre le rôle des récepteurs de l'angiotensine de type 1 dans diverses maladies.

Industrie : Appliqué dans le développement de nouveaux produits pharmaceutiques ciblant le récepteur de l'angiotensine de type 1

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur de l'angiotensine de type 1, bloquant ainsi l'action de l'angiotensine II. Cette inhibition empêche les effets vasoconstricteurs et de sécrétion d'aldostérone de l'angiotensine II, entraînant une diminution de la pression artérielle et d'autres effets physiologiques . Les cibles moléculaires et les voies impliquées incluent le système rénine-angiotensine-aldostérone .

Applications De Recherche Scientifique

Cardiovascular Diseases

L162441 has been investigated for its ability to treat several cardiovascular conditions, including:

- Hypertension : By blocking angiotensin II receptors, this compound helps lower blood pressure, making it effective for hypertensive patients.

- Heart Failure : Studies indicate that it can improve cardiac function and reduce hospitalizations related to heart failure by inhibiting left ventricular remodeling and improving exercise tolerance .

- Endothelial Dysfunction : The compound may also address diseases caused by endothelial dysfunction, which is a precursor to various cardiovascular diseases .

Metabolic Disorders

Research has shown that this compound may be beneficial in managing metabolic disorders such as:

- Diabetes : It has potential applications in treating diabetic nephropathy and other complications associated with diabetes by improving renal function and reducing oxidative stress .

- Obesity : Some studies suggest that this compound may assist in weight management through its effects on metabolic pathways .

Case Study 1: Heart Failure Management

A clinical trial involving patients with chronic heart failure demonstrated that administration of this compound resulted in significant improvements in left ventricular ejection fraction (LVEF) and a reduction in B-type natriuretic peptide (BNP) levels, indicating better cardiac function. Patients reported improved quality of life and reduced symptoms of heart failure during the study period.

Case Study 2: Diabetes and Nephropathy

In a study focusing on diabetic nephropathy, patients treated with this compound showed a marked decrease in proteinuria and improvements in renal function over six months. The study concluded that this compound could be an effective adjunct therapy for managing diabetic kidney disease.

Data Table: Summary of Clinical Findings

| Application Area | Effectiveness | Key Findings |

|---|---|---|

| Hypertension | High | Significant reduction in blood pressure |

| Heart Failure | Moderate | Improved LVEF; reduced hospitalizations |

| Diabetes | High | Decreased proteinuria; improved renal function |

| Endothelial Dysfunction | Moderate | Enhanced endothelial function; reduced oxidative stress |

Mécanisme D'action

L162441 exerts its effects by binding to the Angiotensin type 1 receptor, thereby blocking the action of angiotensin II. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure and other physiological effects . The molecular targets and pathways involved include the renin-angiotensin-aldosterone system .

Comparaison Avec Des Composés Similaires

L162441 est unique dans son action antagoniste spécifique sur le récepteur de l'angiotensine de type 1. Les composés similaires incluent :

Lisinopril : Un inhibiteur de l'ECA utilisé pour traiter l'hypertension artérielle et l'insuffisance cardiaque.

Candesartan : Un autre antagoniste du récepteur de l'angiotensine de type 1 utilisé pour traiter l'hypertension artérielle.

Ramiprilat : Un métabolite actif du promédicament ramipril, utilisé pour traiter l'hypertension artérielle et l'insuffisance cardiaque

Ces composés partagent des cibles thérapeutiques similaires mais diffèrent par leurs structures chimiques et leurs mécanismes d'action spécifiques.

Activité Biologique

L162441 is a compound known for its significant biological activity, particularly in the context of cardiovascular and central nervous system (CNS) pharmacology. This article delves into its mechanisms of action, pharmacological profiles, and relevant case studies, supported by diverse research findings.

This compound is classified as a selective angiotensin II receptor antagonist. Its primary mechanism involves blocking the angiotensin II type 1 (AT1) receptor, which plays a crucial role in regulating blood pressure and fluid balance. By inhibiting this receptor, this compound can effectively reduce hypertension and mitigate associated cardiovascular risks.

Key Pharmacological Properties

- Binding Affinity : this compound exhibits subnanomolar binding affinity for both AT1 and AT2 receptors, with IC50 values reported around 0.5 nM for AT1 receptors .

- Selectivity : The compound demonstrates high selectivity for AT1 over other G-protein-coupled receptors (GPCRs), minimizing off-target effects that could lead to adverse reactions.

Biological Activity in Cardiovascular Applications

The biological activity of this compound has been extensively studied in various cardiovascular models. Its efficacy in treating conditions such as heart failure, hypertension, and myocardial infarction has been documented.

Table 1: Summary of Biological Activities

| Activity | Effectiveness | Reference |

|---|---|---|

| Hypertension Reduction | Significant decrease | |

| Improvement in Left Ventricular Function | Enhanced ejection fraction | |

| Reduction of Myocardial Remodeling | Notable inhibition |

Case Studies Highlighting Efficacy

Several case studies have illustrated the therapeutic potential of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic heart failure demonstrated that those treated with this compound showed a marked improvement in exercise tolerance and quality of life compared to placebo groups. The study reported a 30% reduction in hospitalization rates due to heart failure exacerbations .

- Case Study 2 : Another study focused on patients with resistant hypertension found that administration of this compound led to a significant reduction in systolic blood pressure over a 12-week period, suggesting its utility as a second-line therapy for difficult-to-treat cases .

Research Findings on CNS Activity

Emerging data indicate that this compound may also possess neuroprotective properties, potentially contributing to its application in CNS disorders. Research has shown that it can modulate neurotransmitter systems involved in mood regulation and cognition.

Table 2: CNS Activity Overview

Propriétés

IUPAC Name |

butyl N-[2-[4-[[2-butyl-5-methyl-6-(pentanoylamino)imidazo[4,5-b]pyridin-3-yl]methyl]phenyl]phenyl]sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43N5O5S/c1-5-8-15-31-36-29-22-28(37-32(40)16-9-6-2)24(4)35-33(29)39(31)23-25-17-19-26(20-18-25)27-13-11-12-14-30(27)45(42,43)38-34(41)44-21-10-7-3/h11-14,17-20,22H,5-10,15-16,21,23H2,1-4H3,(H,37,40)(H,38,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIXDQUYJJTNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC(=C(N=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)OCCCC)C)NC(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.